molecular formula C13H17NO3 B14842614 4-Tert-butyl-3-cyclopropoxypicolinic acid

4-Tert-butyl-3-cyclopropoxypicolinic acid

Cat. No.: B14842614
M. Wt: 235.28 g/mol
InChI Key: WCVCKQHLWYTBNJ-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a tert-butyl group at the 4-position and a cyclopropoxy group at the 3-position of the picolinic acid structure. Picolinic acids are known for their chelating properties and are often used in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a nucleophile.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Formation of the Picolinic Acid Core: The picolinic acid core can be synthesized through various methods, including the cyclization of suitable precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinic acid core.

    Reduction: Reduced forms of the cyclopropoxy group.

    Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-cyclopropoxypicolinic acid involves its ability to chelate metal ions. This chelation can influence various biochemical pathways by altering the availability of metal ions required for enzymatic activities. The compound may also interact with specific molecular targets, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-3-iodoheptane: Similar in structure but with an iodo group instead of a cyclopropoxy group.

    4-Tert-butylpicolinic acid: Lacks the cyclopropoxy group but retains the tert-butyl and picolinic acid core.

Uniqueness

4-Tert-butyl-3-cyclopropoxypicolinic acid is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-13(2,3)9-6-7-14-10(12(15)16)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

WCVCKQHLWYTBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)C(=O)O)OC2CC2

Origin of Product

United States

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